2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of this compound, which includes an indoloquinoxaline core and a naphthalene moiety, contributes to its distinctive chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene typically involves a multi-step process. One common method is the condensation reaction of isatin with o-phenylenediamine, followed by further functionalization. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed to introduce various substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used as catalysts under microwave conditions to achieve high yields . Cerium (IV) oxide nanoparticles have also been shown to be effective in similar reactions conducted in aqueous media .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of indole-based compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Wirkmechanismus
The mechanism by which 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s indoloquinoxaline core allows it to engage in intramolecular charge transfer (ICT) processes, which are crucial for its optoelectronic properties . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the naphthalene moiety.
Quinoxaline: A simpler nitrogen-containing heterocycle with diverse pharmacological activities.
Indole: A fundamental structure in many natural products and pharmaceuticals.
Uniqueness
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene stands out due to its combined indoloquinoxaline and naphthalene structures, which confer unique electronic and photophysical properties. This makes it particularly valuable in the fields of optoelectronics and medicinal chemistry.
Eigenschaften
Molekularformel |
C27H21N3O |
---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
7-methyl-6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-18-7-6-10-22-25-27(29-24-12-5-4-11-23(24)28-25)30(26(18)22)15-16-31-21-14-13-19-8-2-3-9-20(19)17-21/h2-14,17H,15-16H2,1H3 |
InChI-Schlüssel |
AKGDLQSYPPXBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.